molecular formula C18H18ClNO5 B11201778 2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)valinate

2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)valinate

Cat. No.: B11201778
M. Wt: 363.8 g/mol
InChI Key: JNHMWZDDHFVHCH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)valinate is an organic compound that features a combination of chlorophenyl, furan, and valinate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)valinate typically involves the reaction of 4-chlorophenylacetic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with valine methyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)valinate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups can be reduced to corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)valinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)valinate involves its interaction with specific molecular targets. The chlorophenyl and furan moieties can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-methylbutanoate

InChI

InChI=1S/C18H18ClNO5/c1-11(2)16(20-17(22)15-4-3-9-24-15)18(23)25-10-14(21)12-5-7-13(19)8-6-12/h3-9,11,16H,10H2,1-2H3,(H,20,22)

InChI Key

JNHMWZDDHFVHCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

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